molecular formula C14H9Cl4N3O2 B1621580 2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide CAS No. 286430-81-7

2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide

Cat. No.: B1621580
CAS No.: 286430-81-7
M. Wt: 393 g/mol
InChI Key: ZSFRTPQRYUIQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple chlorine substitutions and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide typically involves multiple steps, including the chlorination of precursor compounds and subsequent coupling reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide: A structurally similar compound with different substituents on the aromatic ring.

    4,6-Dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide: Another compound with similar chlorine substitutions but different core structures.

Uniqueness

2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide is unique due to its specific combination of chlorine substitutions and the pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4N3O2/c1-6-4-10(17)20-12(18)11(6)13(22)21-14(23)19-7-2-3-8(15)9(16)5-7/h2-5H,1H3,(H2,19,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFRTPQRYUIQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381853
Record name 2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286430-81-7
Record name 2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Reactant of Route 5
2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.